![molecular formula C13H20N2O B6113768 N-[3-(dimethylamino)propyl]-2-methylbenzamide CAS No. 64479-85-2](/img/structure/B6113768.png)
N-[3-(dimethylamino)propyl]-2-methylbenzamide
Overview
Description
N-[3-(dimethylamino)propyl]-2-methylbenzamide, commonly known as DMAB, is a chemical compound that belongs to the class of tertiary amines. DMAB has been widely used in scientific research as a reagent for the detection and quantification of various biomolecules such as proteins, nucleic acids, and carbohydrates.
Mechanism of Action
The mechanism of action of DMAB involves the formation of a Schiff base between the primary amine group of DMAB and the carbonyl group of the biomolecule. This Schiff base undergoes an intramolecular cyclization reaction to form a fluorescent adduct, which emits light at a specific wavelength upon excitation.
Biochemical and Physiological Effects:
DMAB is not known to have any significant biochemical or physiological effects on living organisms. However, it should be handled with care as it is a toxic and flammable compound.
Advantages and Limitations for Lab Experiments
The main advantage of using DMAB as a fluorescent probe is its high sensitivity and selectivity towards various biomolecules. DMAB is also relatively easy to synthesize and can be easily incorporated into various experimental protocols. However, DMAB has some limitations such as its toxicity, instability in acidic conditions, and interference with other fluorescent probes.
Future Directions
There are several future directions for the research and development of DMAB. One possible direction is the modification of DMAB to improve its stability and selectivity towards specific biomolecules. Another direction is the development of new methods for the synthesis of DMAB that are more efficient and environmentally friendly. Additionally, the application of DMAB in vivo for the detection of biomolecules in living organisms is an interesting area of research that requires further investigation.
Conclusion:
In conclusion, DMAB is a versatile and useful fluorescent probe that has been widely used in scientific research for the detection and quantification of various biomolecules. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAB have been discussed in this paper. DMAB has great potential for further research and development in the field of biomolecule detection and quantification.
Synthesis Methods
DMAB can be synthesized by the reaction of 3-dimethylaminopropylamine with 2-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields DMAB as a white crystalline solid with a melting point of 75-77°C.
Scientific Research Applications
DMAB has been extensively used as a fluorescent probe for the detection and quantification of various biomolecules such as proteins, nucleic acids, and carbohydrates. DMAB reacts with these biomolecules to form fluorescent adducts, which can be detected using various spectroscopic techniques such as fluorescence spectroscopy, UV-Vis spectroscopy, and HPLC.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-7-4-5-8-12(11)13(16)14-9-6-10-15(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTHTRQFRNFCQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253264 | |
Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64479-85-2 | |
Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64479-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Dimethylamino)propyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601253264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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